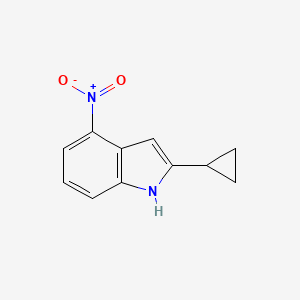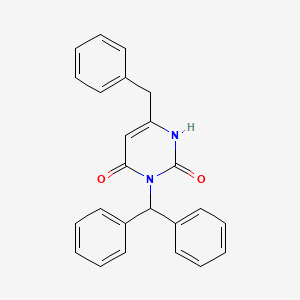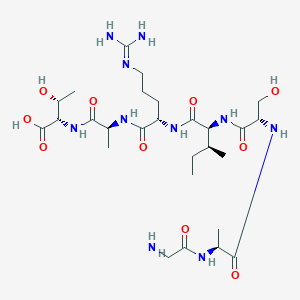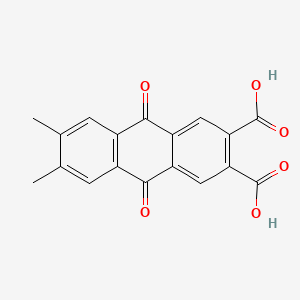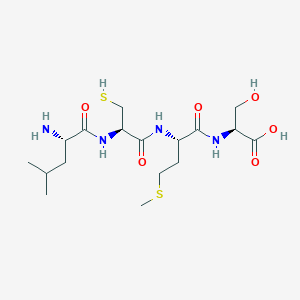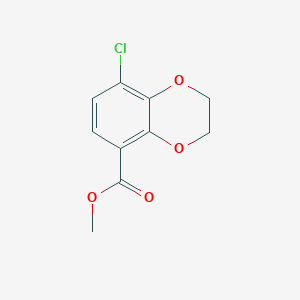
Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate is a chemical compound that belongs to the class of 1,4-benzodioxane derivatives. These compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate typically involves the condensation of methyl 2,3-dibromopropionate with a suitably functionalized catechol. This reaction is carried out under reflux conditions, followed by purification steps such as washing with water, aqueous sodium hydroxide, and brine .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems. For example, enantioselective synthesis can be achieved using catalysts like IrCl/BIDIME-dimer, which provide high enantioselectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Methyl 8-nitro-2,3-dihydro-1,4-benzodioxane-5-carboxylate: Contains a nitro group, which can significantly alter its chemical and biological properties.
Uniqueness
Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chloro group can enhance its stability and modify its electronic properties, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
819801-65-5 |
|---|---|
Formule moléculaire |
C10H9ClO4 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
methyl 5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C10H9ClO4/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3H,4-5H2,1H3 |
Clé InChI |
WDEDLWKPDMCWTD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=C(C=C1)Cl)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


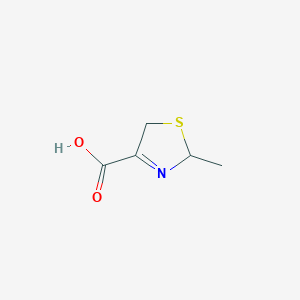
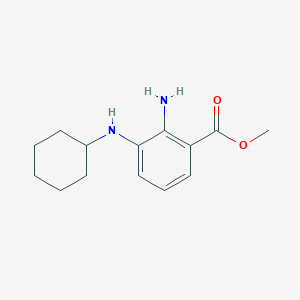
dimethylsilane](/img/structure/B12530591.png)
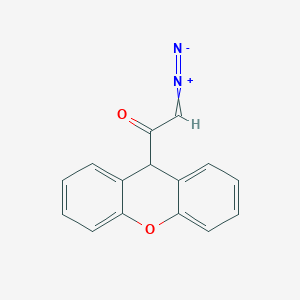
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
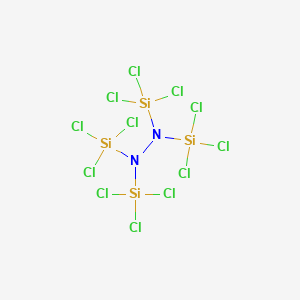
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
